Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
Overview
Description
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane is a useful research compound. Its molecular formula is C49H64B4O8 and its molecular weight is 824.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonded Networks in Tetraphenols : This compound is used for studying hydrogen-bonded networks in tetraphenols, aiding in the understanding of molecular tectonics (Fournier, Maris, Simard, & Wuest, 2003).
Diamondoid Architectures : It plays a role in creating interpenetrated and densely packed diamondoid architectures, contributing to the understanding of molecular structures (Gunawardana, Đaković, & Aakeröy, 2018).
Synthesis of Redox Active Materials : The compound is crucial for synthesizing redox active materials like oligophenothiazines (Krämer, Zimmermann, Sailer, & Müller, 2002).
Study of Benzannulation Properties : Its synthesis, molecular structure, and benzannulation properties are of interest in chemical research (Quast, Nieger, & Dötz, 2000).
Labeling Sulfur Sites in Polynucleotides : Tetrakis(acetoxymercuri)methane, a related compound, is used for labeling sulfur sites in polynucleotides and preparing heavy metal derivatives of proteins for X-ray crystallography (Strothkamp, Lehmann, & Lippard, 1978).
Construction of Complex Molecules : It serves as a precursor for constructing complex molecules with tetrahedral geometries in organic synthesis (Fournier, Wang, & Wuest, 2003).
Analysis of Molecular Networks : The crystal structure of Tetrakis(4-iodophenyl)methane, a derivative, is used to analyze molecular networks in tetraphenylmethane derivatives (Thaimattam et al., 1998).
Alkylation of Tetrazoles : This compound is used for alkylating tetrazoles, a process accelerated under microwave irradiation (Zatsepina, Artamonova, & Koldobskii, 2006).
Boric Acid Ester Intermediate Applications : It acts as a boric acid ester intermediate with benzene rings and has potential applications in chemical research (Huang et al., 2021).
Applications in Light-Emitting Devices : Tetraphenylmethane-based molecules, like this compound, have potential applications in light-emitting devices due to their high crystallization and glass transition temperatures (Yeh et al., 2001).
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenyl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64B4O8/c1-41(2)42(3,4)55-50(54-41)37-25-17-33(18-26-37)49(34-19-27-38(28-20-34)51-56-43(5,6)44(7,8)57-51,35-21-29-39(30-22-35)52-58-45(9,10)46(11,12)59-52)36-23-31-40(32-24-36)53-60-47(13,14)48(15,16)61-53/h17-32H,1-16H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBXSJVFDITRHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64B4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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